molecular formula C9H9NO3 B1266551 Allyl p-nitrophenyl ether CAS No. 1568-66-7

Allyl p-nitrophenyl ether

Cat. No. B1266551
CAS RN: 1568-66-7
M. Wt: 179.17 g/mol
InChI Key: DJOGGVVIZHGION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07705105B2

Procedure details

Potassium carbonate (49.7 g, 0.36 mol) was added to an N,N-dimethylformamide (250 ml) solution of p-nitrophenol (25.0 g, 0.18 mol) under nitrogen atmosphere and suspended, and 3-bromopropene (21.7 g, 0.18 mol) was dropwise added thereto. After finishing dropwise adding, the solution was stirred at a room temperature for 5 hours, and then extracting practice with diethyl ether was carried out after adding water to the solution. The organic layer was washed with water and then dried on anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue thus obtained was refined by means of silica gel chromatography (eluent solvent: toluene). Toluene was distilled off under reduced pressure, and then the resulting residue was recrystallized from ethanol to obtain allyl p-nitrophenyl ether (25.7 g).
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.[CH:12]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][CH:15]=[C:14]([OH:21])[CH:13]=1.Br[CH2:23][CH:24]=[CH2:25]>C1(C)C=CC=CC=1>[N+:18]([C:17]1[CH:16]=[CH:15][C:14]([O:21][CH2:25][CH:24]=[CH2:23])=[CH:13][CH:12]=1)([O-:20])=[O:19] |f:0.1.2|

Inputs

Step One
Name
Quantity
49.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Two
Name
Quantity
21.7 g
Type
reactant
Smiles
BrCC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at a room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After finishing dropwise adding
EXTRACTION
Type
EXTRACTION
Details
extracting practice with diethyl ether
ADDITION
Type
ADDITION
Details
after adding water to the solution
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
DISTILLATION
Type
DISTILLATION
Details
Toluene was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.